![molecular formula C19H23ClN2 B14176816 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline CAS No. 917899-45-7](/img/structure/B14176816.png)
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline is a chemical compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline typically involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares the piperidine and chlorophenyl moieties but lacks the dimethylaniline group.
N,N-Dimethylaniline: Contains the dimethylaniline moiety but lacks the piperidine and chlorophenyl groups.
4-(4-Bromophenyl)piperidine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine ring and the dimethylaniline moiety allows for diverse interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
CAS No. |
917899-45-7 |
|---|---|
Molecular Formula |
C19H23ClN2 |
Molecular Weight |
314.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H23ClN2/c1-22(2)18-5-3-4-16(14-18)19(10-12-21-13-11-19)15-6-8-17(20)9-7-15/h3-9,14,21H,10-13H2,1-2H3 |
InChI Key |
QUXFLYCEEZMQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2(CCNCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


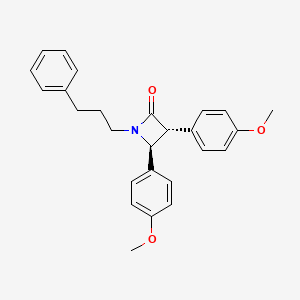
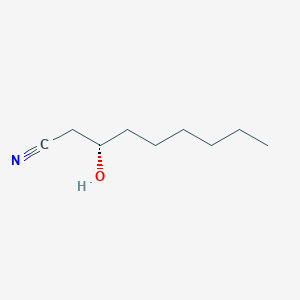
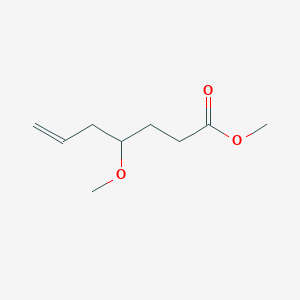
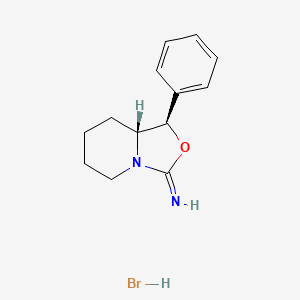
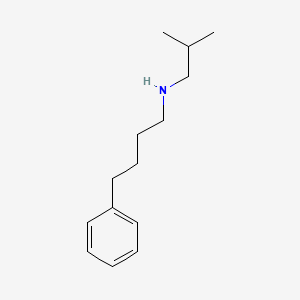
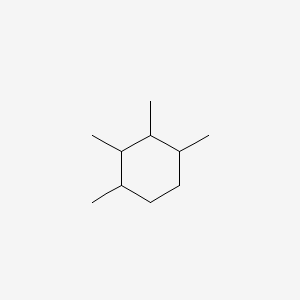
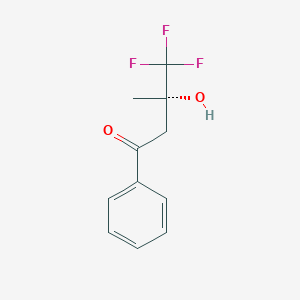
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
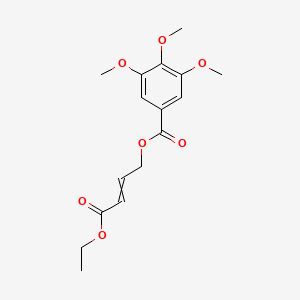
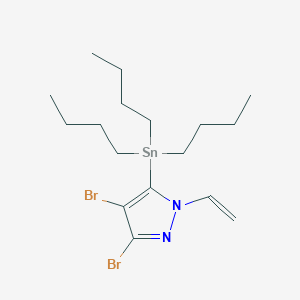


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
